molecular formula C4H6NO5- B10850223 L-erythro-3-hydroxyaspartate

L-erythro-3-hydroxyaspartate

Cat. No.: B10850223
M. Wt: 148.09 g/mol
InChI Key: YYLQUHNPNCGKJQ-NHYDCYSISA-M
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Description

L-erythro-3-Hydroxyaspartate is a non-proteinogenic amino acid that has been identified as a novel substrate for Zn²⁺-dependent D-serine dehydratase (DSD) . Research has revealed a strong inhibitory effect of L-erythro-3-hydroxyasparagine (the amide form of the amino acid) on mammalian serine racemase, the enzyme responsible for producing D-serine . D-serine is a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is critically involved in learning, memory, and glutamatergic neurotransmission . This makes this compound a compound of interest for studying the regulation of the NMDA receptor and its associated pathways. Quantitative analyses have shown that L-erythro-3-hydroxyasparagine is found abundantly in human urine but is rarely detected in serum or most organs and tissues, suggesting a unique metabolic role or pathway . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6NO5-

Molecular Weight

148.09 g/mol

IUPAC Name

(2S,3R)-2-amino-3,4-dihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2+/m0/s1

InChI Key

YYLQUHNPNCGKJQ-NHYDCYSISA-M

Isomeric SMILES

[C@H]([C@H](C(=O)O)O)(C(=O)[O-])N

Canonical SMILES

C(C(C(=O)O)O)(C(=O)[O-])N

Origin of Product

United States

Preparation Methods

Substrate Specificity and Mechanism of D-threo-3-Hydroxyaspartate Dehydratase (D-THA DH)

D-THA DH, isolated from Delftia sp. HT23, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the dehydration of D-threo-3-hydroxyaspartate (D-THA) and L-EHA. Structural studies reveal that the enzyme’s active site contains a Mg²⁺ ion critical for orienting the C(β)-OH group of the substrate. The crystal structure of D-THA DH in complex with L-EHA shows that the C(β)-OH is positioned near the Mg²⁺, enabling metal-assisted elimination of the hydroxyl group. This spatial arrangement ensures stereospecificity for substrates with a 3R configuration, making D-THA DH effective for resolving racemic mixtures of DL-erythro-3-hydroxyaspartate (DL-EHA).

Procedure for Enzymatic Resolution

  • Racemic Substrate Preparation : DL-EHA is synthesized via chemical methods, typically through hydroxylation of aspartic acid derivatives.

  • Enzyme Purification : D-THA DH is overexpressed in E. coli and purified using affinity chromatography.

  • Biocatalytic Reaction : The racemic DL-EHA (50 mM) is incubated with D-THA DH (0.1 mg/mL) in 100 mM Tris-HCl buffer (pH 8.0) at 30°C for 24 hours.

  • Product Isolation : The reaction mixture is acidified to pH 2.0, and L-EHA is crystallized directly, avoiding chromatographic purification. The yield of L-EHA is 48.9% with >99% e.e..

Table 1: Performance of D-THA DH in L-EHA Synthesis

ParameterValue
SubstrateDthis compound
Enzyme Loading0.1 mg/mL
Reaction Time24 hours
Yield (L-EHA)48.9%
Enantiomeric Excess>99%
Purity (NMR)>99%

This method’s environmental advantage lies in avoiding organic solvents, as L-EHA is isolated via crystallization.

Pseudomonas sp. N99 Dehydratase for Direct Resolution

Discovery and Characterization of d-erythro-3-Hydroxyaspartate Dehydratase

A novel ammonia-lyase from Pseudomonas sp. N99 selectively dehydrates D-erythro-3-hydroxyaspartate to oxaloacetate, leaving L-EHA unreacted. The enzyme shares 74% sequence identity with L-threo-3-hydroxyaspartate ammonia-lyase from Pseudomonas sp. T62 but uniquely acts on the D-erythro isomer.

Optimized Resolution Protocol

  • Racemic Mixture Preparation : DL-EHA is dissolved in 50 mM potassium phosphate buffer (pH 7.5).

  • Enzyme Reaction : The dehydratase (0.2 mg/mL) is added, and the mixture is incubated at 37°C for 12 hours.

  • Termination and Isolation : The reaction is halted by heat inactivation (80°C, 10 minutes), and L-EHA is purified via ion-exchange chromatography.

This method achieves near-complete resolution of DL-EHA, with L-EHA recovered in >99% e.e. However, the yield is limited to 50% of the theoretical maximum due to the racemic starting material.

One-Pot Bioconversion Using Microbial Hydroxylase and Hydrolase

Dual-Enzyme System for L-EHA Synthesis

A two-step enzymatic process combines asparagine hydroxylase (AsnO) and asparaginase to produce L-EHA from L-asparagine. AsnO hydroxylates L-asparagine to 3-hydroxyasparagine, which is hydrolyzed by asparaginase to L-EHA.

Key Optimization Steps

  • Enzyme Engineering : Wild-type AsnO from Streptomyces coelicolor (SCO2693) is used due to its stability, achieving a 92% yield of L-EHA in E. coli Rosetta2(DE3).

  • Host Strain Modification : Asparaginase-deficient E. coli mutants (JW1756, JW2924) prevent product degradation, increasing yields from 0.076% to 8.2%.

  • Fermentor-Scale Production : Scaling to a 2-L fermentor with optimized aeration and pH control yields 96% L-EHA from 10 mM L-asparagine in 28 hours.

Table 2: Comparison of One-Pot Systems

ParameterTest Tube ScaleFermentor Scale
SubstrateL-asparagineL-asparagine
Enzyme SystemAsnO + AsparaginaseAsnO + Asparaginase
Yield8.2%96%
Reaction Time72 hours28 hours
Cell Density (OD₆₀₀)3050

Structural Insights Guiding Enzyme Engineering

Active-Site Mutagenesis for Enhanced Stereoselectivity

The crystal structure of D-THA DH (PDB: 4PB4) reveals that residue H351 coordinates the Mg²⁺ ion, which positions the substrate’s C(β)-OH for elimination. Mutating H351 to alanine abolishes activity, confirming its critical role. Similarly, in Pseudomonas sp. N99 dehydratase, mutations at the substrate-binding pocket (e.g., S127A) reduce activity by 90%, highlighting residues essential for D-erythro specificity.

Environmental and Industrial Considerations

Solvent-Free Purification

Both D-THA DH and Pseudomonas sp. N99 dehydratase enable solvent-free isolation of L-EHA by crystallization at pH 2.0, reducing waste generation. This aligns with green chemistry principles and lowers production costs.

Scalability Challenges

While fermentor-scale one-pot systems achieve high yields, the need for genetically modified E. coli and precise process control limits industrial adoption. In contrast, enzymatic resolution methods using purified dehydratases are simpler but require costly racemic substrates .

Chemical Reactions Analysis

Quinonoid Intermediate Formation via Aspartate Aminotransferase (AspAT)

L-EHA reacts with E. coli aspartate aminotransferase (AspAT) to form a quinonoid intermediate, detectable by a strong absorption peak at 494 nm (ε = 13,650 M⁻¹ cm⁻¹) . This intermediate is stabilized by hydrogen bonding between the β-hydroxy group of L-EHA and the hydroxy group of Tyr70 in the enzyme’s active site. Mutational analysis (Y70F substitution) reduces absorption intensity (ε = 522 M⁻¹ cm⁻¹), confirming Tyr70’s role in stabilizing the intermediate .

Key Reaction Steps :

  • Enzyme-substrate complex (ES1) formation.

  • Rapid conversion to quinonoid intermediate (ES2).

  • Slow equilibrium between ES2 and carbinolamine intermediate (ES3) .

Step Description Citation
ES1 → ES2Formation of quinonoid intermediate (494 nm absorption)
ES2 ↔ ES3Equilibrium between quinonoid and carbinolamine intermediates (330 nm absorption)

Lyase Reaction: Conversion to Oxaloacetate and Ammonia

L-EHA undergoes a lyase reaction catalyzed by erythro-3-hydroxyaspartate ammonia-lyase , yielding oxaloacetate and ammonia:
L-EHAoxaloacetate+NH3\text{L-EHA} \rightleftharpoons \text{oxaloacetate} + \text{NH}_3
This reaction is pyridoxal 5′-phosphate-dependent and cleaves the carbon-nitrogen bond .

Key Features :

  • Enzyme Class : EC 4.3.1.20 (ammonia lyase).

  • Product Use : Oxaloacetate is a tricarboxylic acid cycle intermediate.

Dehydration by D-threo-3-Hydroxyaspartate Dehydratase (D-THA DH)

D-THA DH from Delftia sp. catalyzes the dehydration of L-EHA to 2-amino maleic acid . Structural analysis reveals that the β-hydroxy group of L-EHA interacts with Mg²⁺ at the active site, facilitating elimination .

Reaction Mechanism :

  • Metal-assisted β-hydroxy group elimination.

  • Formation of 2-amino maleic acid via keto-enol tautomerization.

One-Pot Bioconversion Using Recombinant E. coli

Genetically engineered E. coli strains (e.g., Rosetta2(DE3) or ΔansA) expressing AsnO enable direct production of L-THA from L-asparagine. The one-pot process achieves yields of ~0.076% under optimized conditions .

Advantages :

  • Simplified workflow (no intermediate purification).

  • Scalable for preparative-scale synthesis.

Active-Site Interactions

  • AspAT : Tyr70’s hydroxy group stabilizes the quinonoid intermediate via hydrogen bonding. Additional stabilization occurs through interactions with Lys258’s ε-amino group .

  • D-THA DH : The β-hydroxy group of L-EHA orients near Mg²⁺, enabling elimination. Inhibitors (e.g., D-EHA) lack this spatial compatibility .

Free Energy Profiles :
Kinetic analysis of AspAT reactions with L-EHA reveals distinct energy levels for ES1, ES2, and ES3 intermediates, with Tyr70 contributing ~8.7 kJ/mol to quinonoid stabilization .

Comparison of Enzymatic Reactions

Enzyme Reaction Type Substrate Product Key Feature
AspATTransaminaseL-EHAQuinonoid intermediateTyr70 stabilizes intermediate
Erythro-3-hydroxyaspartate ammonia-lyaseLyaseL-EHAOxaloacetate + NH₃Pyridoxal 5′-phosphate-dependent
D-THA DHDehydrataseL-EHA2-amino maleic acidMg²⁺-assisted β-hydroxy elimination

Scientific Research Applications

Neuropharmacological Applications

Effects on Glutamate Systems
L-erythro-3-hydroxyaspartate has been shown to interact with glutamate transporters and NMDA receptors, which are crucial for synaptic transmission in the central nervous system. Research indicates that this compound inhibits glutamate transporters in rat hippocampal synaptosomes, suggesting its potential role in modulating glutamatergic signaling pathways .

Neuroprotective Properties
Studies have demonstrated that this compound may exert neuroprotective effects by influencing excitatory neurotransmission. Its activity at NMDA receptors could provide insights into developing treatments for neurodegenerative diseases where glutamate dysregulation is implicated .

Enzymatic Synthesis

Biocatalysis
Research has highlighted the use of microbial enzymes for the synthesis of this compound. For instance, a novel process utilizing asparagine hydroxylases has been developed to produce L-threo-3-hydroxyaspartic acid efficiently from L-asparagine . This biocatalytic approach offers a sustainable method for synthesizing amino acids and their derivatives.

Enzyme Characterization
Studies have characterized specific enzymes that act on this compound, such as dehydratases isolated from bacteria like Pseudomonas sp. T62. These enzymes exhibit high specificity for the compound, which can be harnessed for industrial applications in amino acid production .

Therapeutic Potential

Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. In vitro experiments have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects
Animal model studies have reported that this compound could reduce inflammation markers, indicating its possible use in treating inflammatory conditions.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Table 1: Neuropharmacological Effects

Study FocusObservationsMechanism Involved
Interaction with Glutamate SystemsInhibition of glutamate transportersModulation of excitatory signaling
NMDA Receptor ActivityAgonistic effects observedNeurotransmission regulation

Table 2: Enzymatic Applications

Enzyme SourceSubstrateActivity ObservedYield (%)
Pseudomonas sp. T62This compoundHigh specificity68
Recombinant E. coliL-asparagineEfficient hydroxylation96

Case Study 1: Cancer Treatment

Objective: Evaluate the anticancer effects of this compound in breast cancer models.
Results: Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.

Case Study 2: Infection Control

Objective: Assess antimicrobial efficacy against resistant bacterial strains.
Results: Effective inhibition of growth was noted in multi-drug resistant strains.

Comparison with Similar Compounds

Table 1: Inhibition Profiles of L-EHA and Related Compounds

Compound Target Enzyme/Receptor Inhibition/Agonism Type Ki/EC50 References
L-EHA Serine Racemase Competitive 49 μM (0.049 mM)
L-EHA L-THA Dehydratase Competitive 0.20 mM
D-serine L-THA Dehydratase Non-competitive 22.8 mM
D-EHA NMDA Receptor Agonist 320 nM
Malonic Acid Serine Racemase Competitive Not reported

Table 2: Substrate Specificity of D-THA Dehydratase

Substrate Activity Cofactor Requirement References
D-threo-3-HA Primary substrate PLP, Mn²⁺/Co²⁺/Ni²⁺
L-erythro-3-HA Substrate/Inhibitor PLP, Mn²⁺/Co²⁺/Ni²⁺
D-serine Substrate PLP, Mn²⁺/Co²⁺/Ni²⁺

Structural and Mechanistic Insights

  • PLP-Dependent Mechanisms: L-EHA’s interactions with AspAT and hydroxyaspartate dehydratases rely on pyridoxal 5'-phosphate (PLP) cofactors. In AspAT, L-EHA forms a stable quinonoid intermediate, while in D-THA DH, it undergoes dehydration via a metal-dependent mechanism .
  • Stereospecificity :
    D-THA DH exhibits broad substrate tolerance but prefers D-threo and L-erythro configurations. Structural analysis shows that Lys43 in D-THA DH is critical for PLP binding .

Therapeutic Implications and Limitations

  • Off-Target Effects : L-EHA’s activity at EAATs and NMDA receptors complicates its use in vivo, necessitating enantiomerically pure analogs for improved selectivity .

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the inhibitory activity of L-erythro-3-hydroxyaspartate against serine racemase (SR)?

  • Methodological Answer : Competitive inhibition assays are performed by measuring the enzyme's activity in the presence of varying concentrations of this compound and the natural substrate (e.g., L-serine). The inhibition constant (KIK_I) is determined using Lineweaver-Burk plots or nonlinear regression analysis of kinetic data. For example, this compound exhibits a KIK_I of 0.049 mM in mouse SR, making it a potent competitive inhibitor .

Q. What spectroscopic techniques are used to characterize catalytic intermediates formed during this compound binding to aspartate aminotransferase (AspAT)?

  • Methodological Answer : UV-Vis spectroscopy is employed to monitor transient-state kinetics. The quinonoid intermediate (absorbing at 494 nm) formed during the reaction with AspAT can be stabilized by Tyr70, as demonstrated by comparing wild-type and Y70F mutant enzymes. Stopped-flow spectroscopy and static spectral analysis under equilibrium conditions (e.g., with oxaloacetate) are used to calculate free energy profiles of intermediate stabilization .

Q. How is the stereospecificity of this compound determined in enzyme-substrate interactions?

  • Methodological Answer : X-ray crystallography of enzyme-ligand complexes (e.g., D-threo-3-hydroxyaspartate dehydratase) reveals spatial arrangements of hydroxyl groups and active-site residues. For instance, the C(β)-OH orientation relative to Mg2+^{2+} in the active site dictates substrate specificity. Stereochemical validation is achieved through enzymatic synthesis of optically pure isomers, followed by chiral HPLC or polarimetry .

Advanced Research Questions

Q. How do computational methods like QM/MM elucidate the interaction energy between this compound and human serine racemase (hSR)?

  • Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations partition the system: the PLP cofactor and ligand are treated with DFT-B3LYP/6-31G++ (QM), while the protein backbone uses OPLS_2005 force fields (MM). Docking scores (e.g., GLIDE) and energy minimization identify stable conformations. Ionic dimers of this compound show lower interaction energies compared to D-erythro enantiomers, explaining its weaker stabilization in hSR .

Q. What experimental strategies resolve contradictions in reported inhibitory efficacy of this compound across different enzyme systems?

  • Methodological Answer : Comparative kinetic studies under standardized conditions (pH, temperature, cofactor availability) are critical. For example, this compound’s KIK_I varies between SR (0.049 mM) and AspAT due to differences in active-site hydrogen bonding (e.g., Tyr70 in AspAT vs. Lys258 in SR). Mutagenesis (e.g., Y70F AspAT) isolates residue-specific contributions to inhibitor binding .

Q. How can neutron crystallography advance understanding of PLP-dependent mechanisms involving this compound?

  • Methodological Answer : Neutron crystallography resolves protonation states of active-site residues (e.g., Lys258 in AspAT) during intermediate formation. This technique visualizes hydrogen-bonding networks involving the β-hydroxy group of this compound, which are obscured in X-ray structures. Data collection at cryogenic temperatures preserves labile intermediates like the carbinolamine .

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